molecular formula C7H10O5S-2 B1261612 2-(2-Methylthioethyl)malate(2-)

2-(2-Methylthioethyl)malate(2-)

Cat. No.: B1261612
M. Wt: 206.22 g/mol
InChI Key: FZNWJRXTACKOPU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylthioethyl)malate(2-) is dicarboxylate anion of 2-(2-methylthioethyl)malic acid. It is a conjugate base of a 2-(2-methylthioethyl)malic acid.

Scientific Research Applications

Glucosinolate Biosynthesis in Plants

2-(2-Methylthioethyl)malate(2-) is involved in the biosynthesis of glucosinolates, sulfur-rich natural products found in the Brassicaceae family. The chain extension of methionine, an amino acid, leads to the formation of many glucosinolates, with 2-oxo acid intermediates like 4-methylthio-2-oxobutanoic acid condensing to form 2-(2'-methylthioethyl)malate. This process is crucial for the production of glucosinolates in plants like arugula (Eruca sativa) (Falk et al., 2004).

Synthetic Metabolic Pathway for Methionine Precursor

2-(2-Methylthioethyl)malate(2-) also plays a role in synthetic biology. A study outlined the construction of a synthetic metabolic pathway for the biosynthesis of 2,4-dihydroxybutyric acid (DHB), a precursor for the methionine analogue 2-hydroxy-4-(methylthio)butyrate. This pathway, starting from malate, involves malate kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase activities (Walther et al., 2017).

Malate Transport in CAM Plants

In crassulacean acid metabolism (CAM) plants, malate plays a significant role in carbon metabolism and ionic homeostasis. Malate transport across the tonoplast (vacuolar membrane) is critical in this process. Studies have shown that malate transport involves electrophoretic responses to transmembrane electrical potential differences established by vacuolar channels (Cheffings et al., 1997).

Malate Synthase Structure and Function

The crystal structure of Escherichia coli malate synthase G, complexed with magnesium and glyoxylate, has been resolved, providing insights into the enzyme's mechanism. Malate synthase catalyzes the condensation of glyoxylate and acetyl-coenzyme A, a reaction requiring Mg(2+). This research has implications for understanding enzyme-substrate interactions and enzymatic catalysis (Howard et al., 2000).

Enantioselective Fluorescent Sensors for Malate Anion

The development of enantioselective fluorescent sensors for malate anion, using compounds like L-1 and L-2, has been explored. These sensors exhibit promising potential for determining malate anion in specific environments (Li et al., 2014).

Properties

Molecular Formula

C7H10O5S-2

Molecular Weight

206.22 g/mol

IUPAC Name

2-hydroxy-2-(2-methylsulfanylethyl)butanedioate

InChI

InChI=1S/C7H12O5S/c1-13-3-2-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)/p-2

InChI Key

FZNWJRXTACKOPU-UHFFFAOYSA-L

Canonical SMILES

CSCCC(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylthioethyl)malate(2-)
Reactant of Route 2
2-(2-Methylthioethyl)malate(2-)
Reactant of Route 3
2-(2-Methylthioethyl)malate(2-)
Reactant of Route 4
2-(2-Methylthioethyl)malate(2-)
Reactant of Route 5
2-(2-Methylthioethyl)malate(2-)
Reactant of Route 6
2-(2-Methylthioethyl)malate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.